t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite
CAS No.:
Cat. No.: VC13700232
Molecular Formula: C24H47N2O8P
Molecular Weight: 522.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H47N2O8P |
|---|---|
| Molecular Weight | 522.6 g/mol |
| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C24H47N2O8P/c1-21(2)26(22(3)4)35(32-11-8-10-25)33-20-19-31-18-17-30-16-15-29-14-13-28-12-9-23(27)34-24(5,6)7/h21-22H,8-9,11-20H2,1-7H3 |
| Standard InChI Key | RAIBBFKRCLVMNZ-UHFFFAOYSA-N |
| SMILES | CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
The molecular architecture of t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite (C₂₄H₄₇N₂O₈P, molecular weight: 522.6 g/mol) is characterized by three functional domains :
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t-Boc Protecting Group: Provides steric hindrance to prevent unwanted side reactions during synthesis.
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PEG5 Spacer: Enhances solubility in organic solvents and reduces steric effects during coupling reactions.
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b-Cyanoethyl-N,N-diisopropyl Phosphoramidite: Facilitates phosphodiester bond formation via nucleophilic substitution.
Table 1: Key Chemical Properties
The compound’s stability under anhydrous conditions and its compatibility with automated synthesizers make it indispensable in modern laboratories .
Synthesis and Purification
The synthesis involves a multi-step process requiring stringent control over reaction parameters :
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t-Boc Protection: A PEG5 diol precursor is reacted with di-tert-butyl dicarbonate to introduce the t-Boc group.
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Phosphitylation: The hydroxyl terminus is converted to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under inert atmosphere.
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Purification: Chromatography (silica gel or HPLC) isolates the product, with yields typically exceeding 70% .
Critical challenges include minimizing hydrolysis of the phosphoramidite group and ensuring complete removal of unreacted precursors. Nuclear magnetic resonance (NMR) and mass spectrometry are employed for quality assurance .
Applications in Oligonucleotide Synthesis
This reagent’s primary application lies in solid-phase oligonucleotide synthesis (SPOS) and liquid-phase oligonucleotide synthesis (LPOS) :
Role in Phosphoramidite Chemistry
During DNA/RNA assembly, the compound serves as a phosphitylating agent, enabling sequential nucleotide addition via:
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Deprotection: Acidic removal of the 5'-protecting group (e.g., dimethoxytrityl).
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Coupling: Activation with tetrazole to form a reactive intermediate that binds to the growing oligonucleotide chain.
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Oxidation: Conversion of the phosphite triester to a phosphate triester using iodine/water.
The PEG5 spacer reduces steric hindrance, improving coupling efficiency to >98% per cycle in optimized systems .
LPOS Advancements
Recent studies highlight its utility in scalable LPOS, where soluble PEG supports replace traditional solid phases . For example, multi-gram synthesis of 4-arm PEG-T20 (thymine-functionalized PEG) achieved 95% purity using one-pot protocols .
Comparative Analysis with TBDMS-PEG5-1-O-Phosphoramidite
t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is often compared to TBDMS-PEG5-1-O-phosphoramidite (C₂₃H₄₈N₂O₈PSi, molecular weight: 508.7 g/mol) :
Table 2: Structural and Functional Comparison
| Feature | t-Boc-PEG5-Phosphoramidite | TBDMS-PEG5-Phosphoramidite |
|---|---|---|
| Protecting Group | t-Boc | tert-butyldimethylsilyl (TBDMS) |
| Stability | Acid-labile | Base-labile |
| Applications | SPOS, LPOS, proteomics | RNA synthesis, high-temperature reactions |
| Coupling Efficiency | 98% | 95% |
The t-Boc group’s acid sensitivity makes it preferable for DNA synthesis, whereas TBDMS is favored in RNA applications requiring orthogonal protection .
| Parameter | Details |
|---|---|
| Storage Conditions | -20°C under argon |
| Disposal | Incineration or neutralization |
| PPE | Gloves, goggles, fume hood |
Material safety data sheets (MSDS) recommend avoiding prolonged skin contact and ensuring adequate ventilation during use .
Recent Research and Innovations
Supramolecular Hydrogels
The PMC study demonstrated that t-Boc-PEG5-phosphoramidite-functionalized 4-arm PEG forms reversible hydrogels with tunable mechanical properties (storage modulus: 10–100 kPa) . These materials enable studies on bond lifetimes and network dynamics, advancing DNA-based biomaterials .
Depurination Mitigation
Innovative LPOS protocols reduced depurination of adenine-rich sequences by optimizing detritylation times to <30 seconds, preserving sequence integrity .
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